molecular formula C19H29N3O2 B2941781 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea CAS No. 2034480-53-8

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2941781
CAS No.: 2034480-53-8
M. Wt: 331.46
InChI Key: WJJXJPLGTFBOJV-UHFFFAOYSA-N
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Description

1-[(1-Benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea is a chemical compound of interest in neuroscience and medicinal chemistry research. Its structure incorporates a 1-benzylpiperidine moiety, a scaffold frequently investigated for its affinity to neurological targets . Piperidine-based compounds are commonly explored as potential ligands for sigma receptors (σRs), which are attractive biological targets for developing agents to treat neurological disorders such as Alzheimer's disease and neuropathic pain . Furthermore, the 1-benzylpiperidine structure is a versatile scaffold in the design of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in addressing cholinergic neuron impairment associated with cognitive decline . This compound is intended for research purposes only, specifically for in vitro experiments and as a reference standard in analytical chemistry. It is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-19(21-14-18-7-4-12-24-18)20-13-16-8-10-22(11-9-16)15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXJPLGTFBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperidine with an appropriate alkylating agent to introduce the oxolane moiety. The final step involves the formation of the urea linkage through the reaction with an isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or oxolane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Urea Derivatives with Piperidine/Oxaadamantane Moieties

Compound Name Molecular Weight Key Substituents Synthesis & Properties
1-[(1-Benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea (Target) ~395.5* Benzylpiperidinylmethyl, oxolanylmethyl Likely synthesized via carbamoylation; benzyl group may enhance lipophilicity .
1-(2-Oxaadamant-1-yl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea (23) 370.25 2-Oxaadamantyl, cyclopropanecarbonyl Synthesized via acylation (48% yield); m.p. 197–198°C; polar 2-oxaadamantyl improves aqueous solubility .
1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea (16) 286.34 Piperidinyl, 2-oxaadamantyl Intermediate from debenzylation (Pd/C, HCl); reduced lipophilicity vs. benzyl analogs .

Notes:

  • Cyclopropanecarbonyl in compound 23 introduces metabolic stability but may reduce solubility compared to oxolane .

Urea Derivatives with Heterocyclic Substituents

Compound Name Molecular Weight Key Substituents Properties & Activity
3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea (BK10129) 321.35 Fluorophenyl, pyrrolidinone Pyrrolidinone introduces rigidity; fluorine enhances bioavailability via reduced metabolism .
N-{1-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide (15) 821.92 Benzoylsulfanyl, protected oxolane High molecular weight limits bioavailability; sulfur group may enhance binding affinity .

Notes:

  • BK10129’s fluorophenyl group contrasts with the target compound’s benzylpiperidine, offering insights into aryl substituent effects on target selectivity .
  • Compound 15’s benzoylsulfanyl and bulky protecting groups highlight trade-offs between stability and synthetic complexity .

Non-Urea Analogs with Shared Substituents

Compound Name Molecular Weight Key Features Relevance to Target Compound
1-[(1-Benzylpiperidin-4-yl)amino]-3-(diethylamino)propan-2-ol 393.52 Amino alcohol, diethylamino Demonstrates benzylpiperidine’s utility in non-urea scaffolds for CNS activity .
Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine 197.28 Oxolane, phenylethyl Oxolane’s role in balancing polarity; phenylethyl mimics benzylpiperidine’s aromaticity .

Notes:

  • Amino alcohol derivatives (e.g., ) suggest alternative pharmacophores for similar targets, emphasizing urea’s hydrogen-bonding superiority.

Biological Activity

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an oxolane ring. Its molecular formula is C14H21N3OC_{14}H_{21}N_3O with a molecular weight of approximately 247.34 g/mol. The chemical structure is pivotal in determining its biological activity.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
  • Receptor Modulation : Preliminary studies suggest that the compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction could have implications for mood regulation and cognitive function .
  • Antioxidant Activity : Some research indicates that the compound may possess antioxidant properties, helping to mitigate oxidative stress within cells. This could be beneficial in preventing cellular damage associated with various diseases .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Study Findings Reference
Study ADemonstrated significant inhibition of acetylcholinesterase activity in vitro.
Study BShowed improvement in cognitive function in animal models when administered at specific dosages.
Study CExhibited antioxidant properties that reduced oxidative stress markers in cultured cells.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Alzheimer's Disease Model : In a study involving a rodent model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation, suggesting a neuroprotective effect .
  • Depression and Anxiety : Another case study explored the effects on mood disorders, where the compound was found to alleviate symptoms of depression and anxiety in stressed mice models. The results indicated modulation of serotonin pathways as a likely mechanism .
  • Neuroprotection : A study focusing on neuroprotection demonstrated that the compound significantly reduced neuronal death caused by oxidative stress in vitro, indicating its potential as a therapeutic agent for neurodegenerative diseases .

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